molecular formula C13H13N3S B375674 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine

1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine

Katalognummer: B375674
Molekulargewicht: 243.33g/mol
InChI-Schlüssel: LLJKZROGDBQABM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a heterocyclic compound that features a benzimidazole core substituted with a methyl group at the nitrogen atom and a thienylmethyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the condensation of 1-methyl-1H-benzimidazole with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole core is known to interact with various biological targets, and the thienylmethyl group can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide
  • 1-Methyl-N-(2-thienylmethyl)-1H-imidazole-4-sulfonamide
  • 1-Methyl-N-(2-thienylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Comparison: 1-Methyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to pyrazole or imidazole derivatives

Eigenschaften

Molekularformel

C13H13N3S

Molekulargewicht

243.33g/mol

IUPAC-Name

1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C13H13N3S/c1-16-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15)

InChI-Schlüssel

LLJKZROGDBQABM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CS3

Kanonische SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.